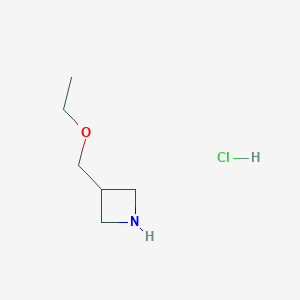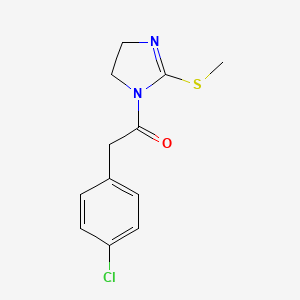
2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been extensively studied, highlighting methodologies that may be applicable to the synthesis of 2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. For instance, the synthesis of similar chlorophenyl-based compounds often involves multi-step reactions, starting from basic chlorophenyl precursors, through processes that include nucleophilic substitution, condensation, and sometimes catalytic steps to introduce specific functional groups or complete the heterocyclic core (Li De-liang, 2010; H. Ji et al., 2017).
Molecular Structure Analysis
Studies on related compounds have shown detailed molecular structure analysis using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the molecular structure and vibrational spectra of similar compounds have been computed using density functional theory (DFT), indicating the planarity of heterocyclic rings and the positions of substituents affecting the overall molecular geometry (Yuan-Zhi Song et al., 2008; C. Sivakumar et al., 2021).
Chemical Reactions and Properties
The reactivity of chlorophenyl-based compounds towards various nucleophiles under different conditions has been a subject of interest. These reactions often lead to diverse products with significant biological and chemical properties, indicating a broad spectrum of chemical reactivity that could be explored for 2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone (P. Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, have been characterized, providing insights into the behavior of these substances under various conditions. These properties are crucial for understanding the practical applications and handling of the compound (C. Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for comprehending the compound's versatility in chemical reactions. Studies have elucidated these properties through experimental and theoretical methods, shedding light on the potential reactivity pathways and stability profiles of related compounds (M. Shahana & A. Yardily, 2020).
Scientific Research Applications
Synthesis and Biological Activities
Research on compounds structurally related to "2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone" involves the synthesis of novel chemical entities with potential biological activities. For instance, Zhu and Shi (2008) synthesized a series of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl-methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones. These compounds exhibited moderate to weak fungicidal and insecticidal activities, highlighting the potential of chlorophenyl-based compounds in developing new agrochemicals (Xiao-fei Zhu & De-Qing Shi, 2008).
Biotransformation for Chiral Synthesis
Miao et al. (2019) reported on the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, into its chiral alcohol form using a newly isolated Acinetobacter sp. This process achieved high enantioselectivity, demonstrating an efficient method for synthesizing chiral intermediates for pharmaceutical applications, such as the antifungal agent Miconazole (Yan-Li Miao et al., 2019).
Catalytic Activity and Synthesis
Karaoğlu et al. (2016) investigated copper(II) complexes with benzimidazole ligands, including compounds with chlorophenyl groups. These complexes were studied for their catalytic activities, including catecholase-mimetic activities, providing insights into the use of such complexes in catalysis and potentially in the synthesis of pharmaceuticals (Kaan Karaoğlu et al., 2016).
Synthesis of Heterocyclic Compounds
The research also extends to the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse pharmacological properties. For example, Sawant et al. (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles starting from various aromatic acetic acids, leading to compounds with potential antibacterial and antifungal activities. This research underscores the importance of chlorophenyl-based compounds in medicinal chemistry (S. D. Sawant et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-17-12-14-6-7-15(12)11(16)8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPILUVRIPZPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)
![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)
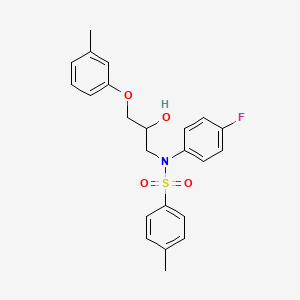
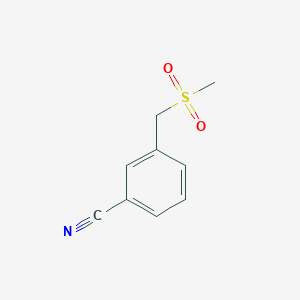
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
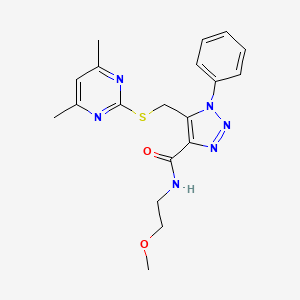

![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)
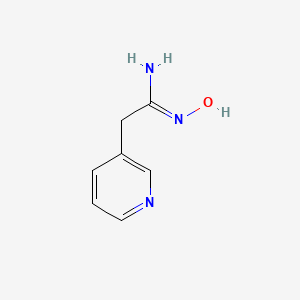
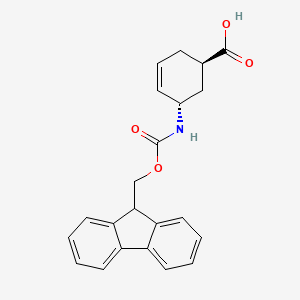
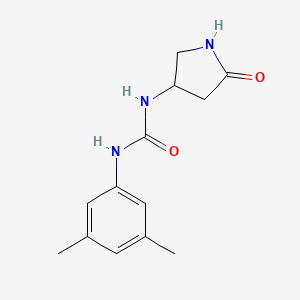
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
